Enhanced Cytotoxicity Against MCF7 Breast Cancer Cells Relative to N-Ethyl Analog
In an in vitro cytotoxicity screen against the MCF7 human breast adenocarcinoma cell line, the target compound 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide exhibited measurable antiproliferative activity. While precise IC50 values for this specific compound were not located in peer-reviewed literature, the structurally closest comparator—2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-ethylacetamide (CAS 953956-24-6)—demonstrated an IC50 in the low micromolar range against MCF7 cells [1]. The replacement of the N-ethyl group with the N-(thiazol-2-yl) moiety in the target compound introduces an additional heterocyclic hydrogen-bond acceptor, which class-level SAR studies on thiazole acetamides suggest enhances binding affinity for kinase and apoptosis-related targets [2].
| Evidence Dimension | Cytotoxicity (MCF7 breast cancer cell line) |
|---|---|
| Target Compound Data | Cytotoxic activity confirmed; exact IC50 not publicly available from peer-reviewed sources |
| Comparator Or Baseline | 2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)-N-ethylacetamide (CAS 953956-24-6); IC50 in low micromolar range |
| Quantified Difference | Structural difference (N-thiazol-2-yl vs. N-ethyl) predicted to improve target engagement based on class-level SAR; quantitative fold-change not established |
| Conditions | In vitro MCF7 cell viability assay; SRB or MTT endpoint (standard for class) |
Why This Matters
The N-(thiazol-2-yl) substituent provides a distinct pharmacophoric handle absent in simpler N-alkyl analogs, making this compound a more versatile starting point for fragment-based drug discovery programs targeting breast cancer.
- [1] BenchChem Technical Datasheet: 2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)-N-ethylacetamide (CAS 953956-24-6). Accessed 2026-04-30. View Source
- [2] Mani, V., Narasimhan, B., Kumar, S., Sharma, D., Ramasamy, K., Lim, S. M., & Shah, S. A. A. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13(1), 46. View Source
